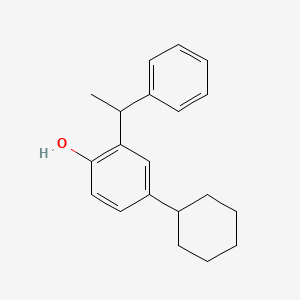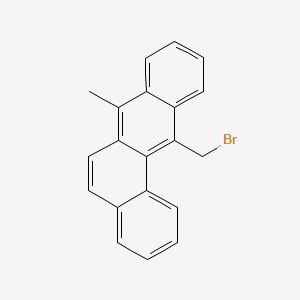
4-Chloro-6-(4-fluorophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids, vitamins, and coenzymes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-fluorophenoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-fluorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(4-fluorophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of pyrimidine N-oxides, while reduction can yield reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-fluorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6-(4-bromophenoxy)pyrimidine
- 4-Chloro-6-(4-methylphenoxy)pyrimidine
- 4-Chloro-6-(4-nitrophenoxy)pyrimidine
Comparison: 4-Chloro-6-(4-fluorophenoxy)pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets . Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced stability, bioavailability, and potency in various applications .
Eigenschaften
CAS-Nummer |
124041-01-6 |
|---|---|
Molekularformel |
C10H6ClFN2O |
Molekulargewicht |
224.62 g/mol |
IUPAC-Name |
4-chloro-6-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H |
InChI-Schlüssel |
KNGGWBVOURCRQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


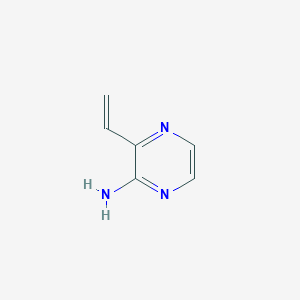
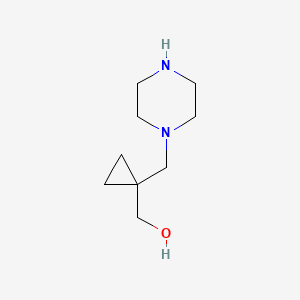
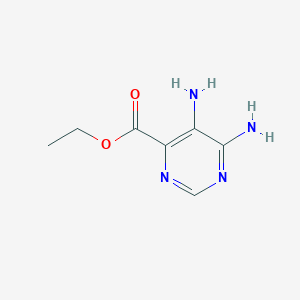
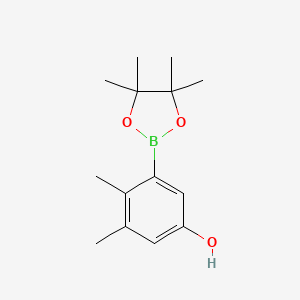
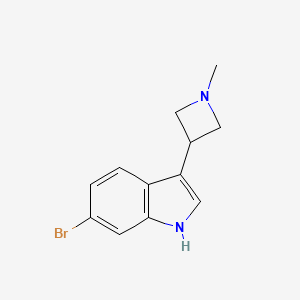
![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)
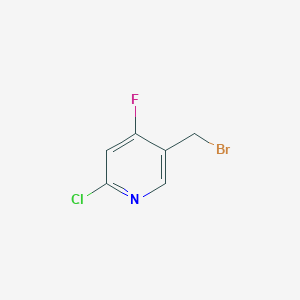
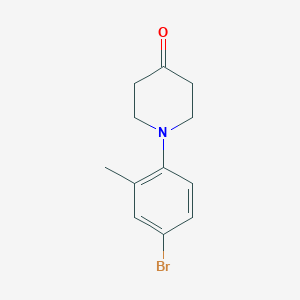
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)

![2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13925241.png)
![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
